2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine
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Overview
Description
2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with chlorine, ethynyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the chlorination of 4-ethynyl-6-(trifluoromethyl)pyridine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Addition: Electrophiles such as halogens or hydrogen halides in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-ethynyl-6-(trifluoromethyl)pyridine, while addition of hydrogen halides can produce 2-chloro-4-(halovinyl)-6-(trifluoromethyl)pyridine.
Scientific Research Applications
2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism of action of 2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:
2-chloro-6-(trifluoromethyl)pyridine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-ethynyl-6-(trifluoromethyl)pyridine:
2,6-dichloro-4-(trifluoromethyl)pyridine: Contains an additional chlorine atom, leading to distinct chemical properties and applications.
The presence of both the ethynyl and trifluoromethyl groups in this compound makes it unique, offering a combination of reactivity and biological activity that is not observed in its analogs.
Properties
CAS No. |
1256824-61-9 |
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Molecular Formula |
C8H3ClF3N |
Molecular Weight |
205.56 g/mol |
IUPAC Name |
2-chloro-4-ethynyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H3ClF3N/c1-2-5-3-6(8(10,11)12)13-7(9)4-5/h1,3-4H |
InChI Key |
AEGREYDJCFCDJY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=NC(=C1)Cl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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